Morpholine-2-carbonitrile hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
morpholine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOKRKDCILYHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679083 | |
| Record name | Morpholine-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205751-07-0 | |
| Record name | Morpholine-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholine-2-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine-2-carbonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Morpholine+Cyanogen Bromide→Morpholine-2-carbonitrile
The resulting morpholine-2-carbonitrile is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Morpholine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of morpholine.
Reduction: Reduced amines or other derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
Morpholine-2-carbonitrile hydrochloride serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : Converts to morpholine-2-carboxylic acid.
- Reduction : Converts the nitrile group to an amine group.
- Substitution Reactions : The nitrile group can be replaced with other functional groups.
Biology
The compound exhibits significant biological activities, particularly in enzyme inhibition and potential therapeutic applications:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as dihydrofolate reductase and cytochrome P450 3A4, affecting biosynthetic pathways and drug metabolism.
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit tumor inhibition rates against various cancer cell lines, suggesting its potential as an anticancer agent.
Industry
This compound is also utilized in the production of agrochemicals and other industrial chemicals. Its unique properties make it suitable for developing new compounds with enhanced efficacy in agricultural applications.
The biological activity of this compound can be attributed to its interaction with specific enzymes and proteins:
-
Enzyme Inhibition Mechanisms :
- The nitrile group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins.
- The morpholine ring may engage in hydrogen bonding with biological receptors.
-
Antimicrobial Activity :
- The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
Case Studies
-
Enzyme Inhibition Study :
- A study focused on the inhibition of dihydrofolate reductase by morpholine derivatives indicated significant binding affinity, suggesting potential use in developing antifolate drugs for cancer treatment.
-
Anticancer Efficacy :
- In vivo studies showed that derivatives exhibited tumor inhibition rates of up to 44% against hepatocellular carcinoma models.
Mechanism of Action
The mechanism of action of morpholine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act on kinases involved in cell cycle regulation, thereby affecting cell proliferation and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and commercial distinctions between Morpholine-2-carbonitrile hydrochloride and related compounds.
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons:
Structural Variations: Nitrile vs. Carboxylic Acid: Morpholine-2-carboxylic acid hydrochloride (CAS: 300582-83-6) replaces the nitrile with a carboxylic acid (-COOH), altering reactivity and solubility. The nitrile group in this compound enables nucleophilic additions, while the carboxylic acid facilitates salt formation or esterification .
Enantiomeric Differences :
- The (R) -enantiomer of this compound is priced significantly higher (¥5,262.00/g) than the racemic form (¥1,335.00/g), reflecting its specialized role in asymmetric synthesis or enantioselective drug development .
Functional Group Impact: The 4-chlorobenzyl substituent in 3-(4-Chlorobenzyl)morpholine hydrochloride (CAS: 913718-38-4) introduces aromatic hydrophobicity, which may enhance membrane permeability in drug candidates . 2-Morpholino-4-oxo-dihydrothiophene-3-carbonitrile features a sulfur-containing heterocycle, broadening its utility in materials science or kinase inhibitor design .
Biological Activity
Morpholine-2-carbonitrile hydrochloride, a compound characterized by its morpholine ring structure and nitrile functional group, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHClN
- Molecular Weight : Approximately 141.56 g/mol
The compound features a morpholine ring, which contributes to its biological interactions due to the presence of both nitrogen and oxygen heteroatoms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrile group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The morpholine ring can also interact with various biological receptors, influencing their function.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its ability to inhibit enzymes could be valuable in therapeutic contexts, particularly in cancer treatment where specific enzyme targets are critical .
- Antimicrobial Properties : Morpholine derivatives, including this compound, have shown potential antimicrobial and antifungal activities. Studies highlight its effectiveness against various pathogens, suggesting a promising role in infectious disease management.
- Anticancer Activity : Research has demonstrated that this compound can inhibit phosphoinositide-3-kinase (PI3K), a key target in cancer therapy. The compound's structural features allow it to bind effectively to PI3K, showcasing significant inhibitory potency .
- Neuroprotective Effects : Some studies have indicated that morpholine derivatives exhibit neuroprotective properties, potentially through their action on cholinergic pathways. This opens avenues for exploring their use in neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Morpholine-2-carbonitrile | Lacks hydrochloride salt form | Antimicrobial, anticancer |
| Morpholine-2-carboxylic acid | Contains a carboxylic acid group | Varies; less focused on enzyme inhibition |
| Morpholine-2-amine | Contains an amine group | Antidepressant activity |
This compound is distinguished by its specific stereochemistry and nitrile group, which enhances its reactivity and biological activity compared to these analogs.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on PI3Kα. Results indicated an IC value of approximately 371.3 nM, demonstrating significant potential for cancer treatment applications through targeted enzyme inhibition .
Case Study 2: Antimicrobial Activity
In another investigation, Morpholine derivatives were tested against various bacterial strains. The results showed that certain derivatives exhibited strong antimicrobial properties, highlighting the relevance of this compound in developing new antibiotics.
Q & A
Q. What are the recommended methods for synthesizing Morpholine-2-carbonitrile hydrochloride, and what are the critical parameters to control during the reaction?
Synthesis typically involves cyclization and functionalization of morpholine derivatives. Critical parameters include:
- Reagent stoichiometry : Excess cyanating agents (e.g., cyanogen bromide) may lead to over-cyanation, requiring precise molar ratios.
- Temperature control : Exothermic reactions during cyclization necessitate gradual heating (e.g., 60–80°C) to avoid decomposition.
- Acid catalysis : Hydrochloric acid is often used to protonate intermediates, but excessive acid can hydrolyze the nitrile group.
Validation via thin-layer chromatography (TLC) or in-process HPLC is recommended to monitor reaction progression .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data from these methods be interpreted?
- NMR spectroscopy : - and -NMR confirm the morpholine ring structure (δ ~3.5–4.0 ppm for ring protons) and nitrile carbon (δ ~115–120 ppm).
- FT-IR : A sharp peak at ~2240 cm confirms the C≡N stretch.
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z corresponding to CHNO·HCl (theoretical: 148.04).
Cross-validation with pharmacopoeial identity tests (e.g., colorimetric reactions with ferric chloride or potassium ferricyanide) enhances reliability .
Q. What safety precautions should be observed when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-certified respirators if airborne exposure is possible.
- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous organic material.
Morpholine derivatives are corrosive and may cause severe skin/eye damage; immediate rinsing with water is critical .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when identifying this compound, and what validation steps are necessary?
Discrepancies (e.g., unexpected -NMR shifts) may arise from:
- Solvent impurities : Ensure deuterated solvents (e.g., DMSO-d) are free from residual protons.
- Hydrate formation : Characterize crystallinity via X-ray diffraction (XRD) to rule out hydrate interference.
- By-product contamination : Use preparative HPLC to isolate the compound and re-analyze.
Validation requires orthogonal methods: e.g., combine NMR, IR, and pharmacopoeial identity tests (e.g., transient red color with copper sulfate and ammonia ).
Q. What strategies can be employed to optimize the synthesis of this compound to improve yield and purity while minimizing by-products?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization without side reactions.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nitrile stability compared to protic solvents.
- Scale-up adjustments : Maintain turbulent mixing to prevent localized overheating during exothermic steps.
Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate eluent) removes impurities .
Q. How should stability studies for this compound be designed to assess degradation under various storage conditions, and what analytical endpoints are critical?
- Accelerated stability testing : Expose samples to 40°C/75% relative humidity (RH) for 6 months, with periodic sampling.
- Analytical endpoints :
- HPLC purity : Monitor degradation peaks (e.g., hydrolyzed nitrile to amide).
- Water content : Karl Fischer titration to assess hygroscopicity.
- Colorimetric assays : Detect oxidative degradation (e.g., violet color with sulfuric acid indicates aromatic by-products ).
Stability protocols should align with ICH guidelines Q1A(R2) and include photostability testing .
Data Contradiction Analysis
Example : Conflicting -NMR and mass spectrometry data may indicate:
- Isomeric impurities : Use chiral HPLC to separate enantiomers (if applicable).
- Residual solvents : Perform gas chromatography (GC) to identify solvent peaks masking true signals.
- Ion suppression in MS : Dilute samples to reduce matrix effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
